

Unveiling 5-(Methoxymethyl)thiophene-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-(Methoxymethyl)thiophene-2-carboxylic acid

Cat. No.: B1297443

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific knowledge surrounding **5-(Methoxymethyl)thiophene-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. While the initial discovery of this specific molecule is not prominently documented in publicly accessible literature, its synthesis can be inferred from established methodologies for related thiophene derivatives. This guide provides plausible synthetic pathways, detailed experimental protocols based on analogous reactions, and a structured overview of its chemical properties.

Physicochemical Properties

5-(Methoxymethyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by a carboxylic acid group at the 2-position and a methoxymethyl substituent at the 5-position. A summary of its key identifiers and physical properties is presented in Table 1.

Property	Value	Source
CAS Number	61855-04-7	[1] [2]
Molecular Formula	C ₇ H ₈ O ₃ S	[1]
Molecular Weight	172.20 g/mol	[1]
Appearance	Solid (predicted)	
Boiling Point	296.9 °C at 760 mmHg	
Flash Point	133.4 °C	
Density	1.318 g/cm ³	

Table 1: Physicochemical Properties of **5-(Methoxymethyl)thiophene-2-carboxylic acid**.

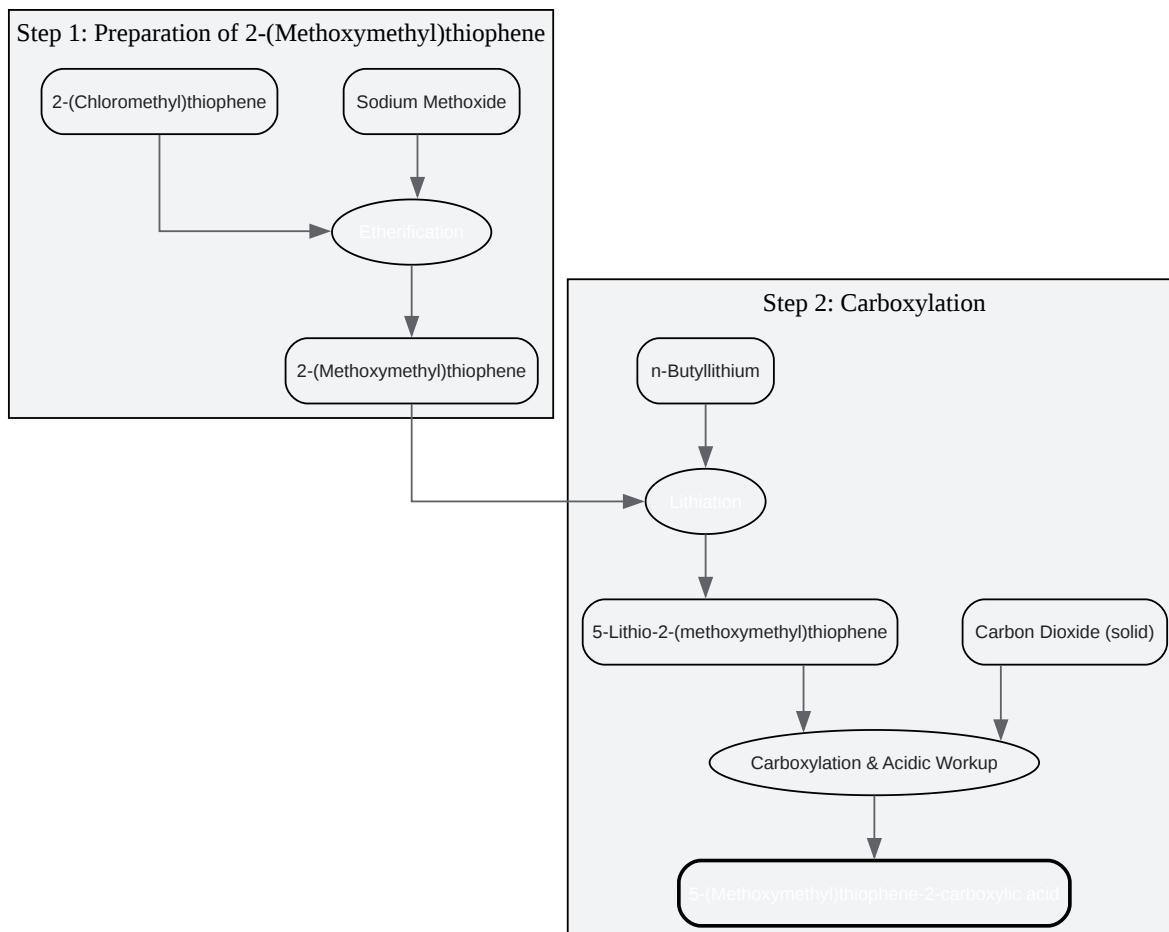
Plausible Synthetic Routes and Experimental Protocols

The synthesis of **5-(Methoxymethyl)thiophene-2-carboxylic acid** is not explicitly detailed in readily available scientific literature. However, two primary strategies can be proposed based on well-established thiophene chemistry: A) Carboxylation of a substituted thiophene precursor and B) Modification of a pre-functionalized thiophene-2-carboxylate.

A. Synthesis via Lithiation and Carboxylation of 2-(Methoxymethyl)thiophene

This approach involves the synthesis of the precursor 2-(methoxymethyl)thiophene followed by its selective carboxylation at the 5-position.

Workflow Diagram:

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Caption: Synthetic workflow for **5-(Methoxymethyl)thiophene-2-carboxylic acid** via lithiation.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(Methoxymethyl)thiophene

- To a solution of sodium methoxide (prepared from sodium in methanol) in anhydrous methanol, 2-(chloromethyl)thiophene is added dropwise at 0 °C.
- The reaction mixture is stirred at room temperature for 12-18 hours.
- The solvent is removed under reduced pressure.
- The residue is partitioned between water and diethyl ether.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(methoxymethyl)thiophene, which can be purified by distillation.

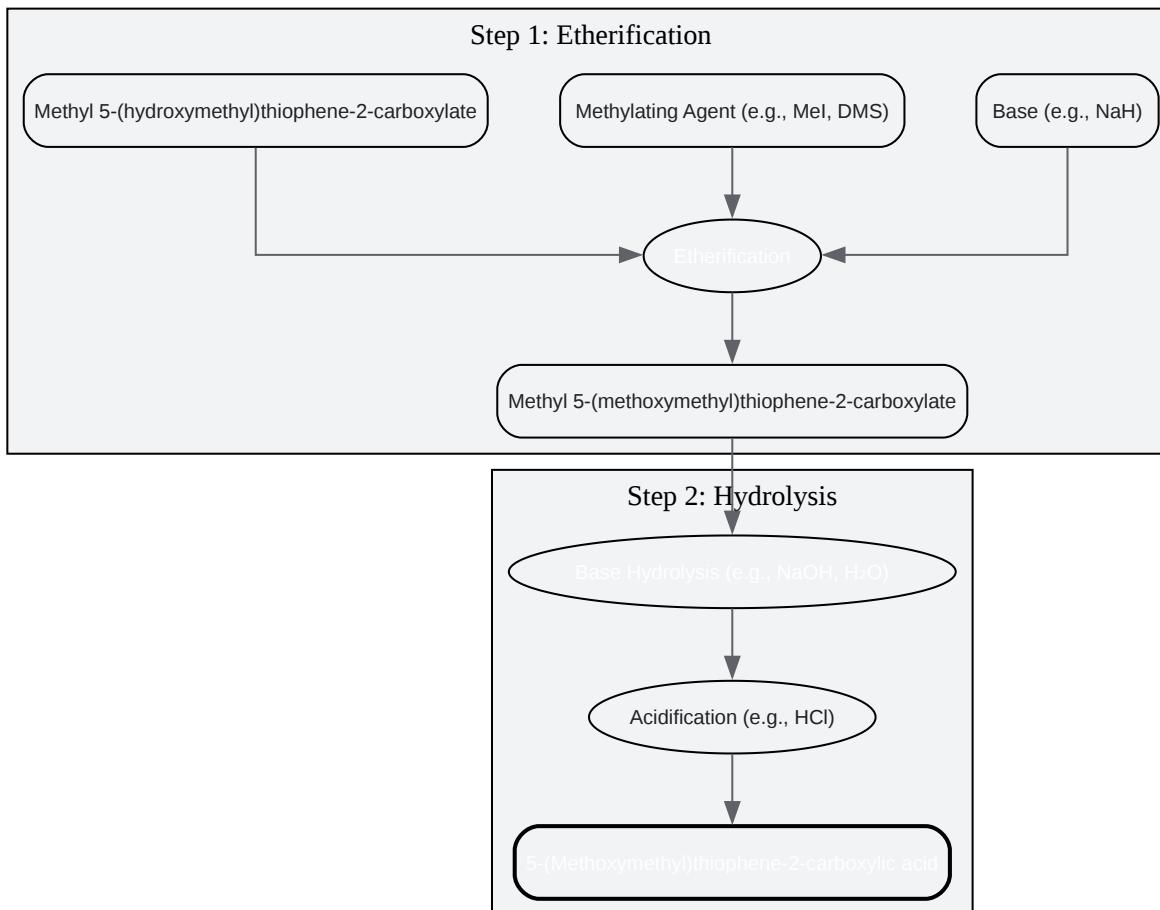
Step 2: Synthesis of **5-(Methoxymethyl)thiophene-2-carboxylic acid**

- A solution of 2-(methoxymethyl)thiophene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
- The reaction mixture is then poured over an excess of crushed solid carbon dioxide (dry ice).
- The mixture is allowed to warm to room temperature, and the solvent is evaporated.
- The residue is dissolved in water and washed with diethyl ether.
- The aqueous layer is acidified with hydrochloric acid to precipitate the crude product.
- The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

B. Synthesis via Etherification of Methyl 5-(hydroxymethyl)thiophene-2-carboxylate

This alternative route starts from the commercially available methyl 5-(hydroxymethyl)thiophene-2-carboxylate, involving etherification of the hydroxymethyl group followed by hydrolysis of the ester.

Workflow Diagram:



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Caption: Synthetic workflow via etherification and hydrolysis.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 5-(methoxymethyl)thiophene-2-carboxylate

- To a suspension of sodium hydride in anhydrous THF, a solution of methyl 5-(hydroxymethyl)thiophene-2-carboxylate in THF is added dropwise at 0 °C.
- The mixture is stirred at this temperature for 30 minutes.
- A methylating agent, such as methyl iodide or dimethyl sulfate, is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction is quenched by the careful addition of water.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to **5-(Methoxymethyl)thiophene-2-carboxylic acid**

- The methyl 5-(methoxymethyl)thiophene-2-carboxylate is dissolved in a mixture of methanol and water.
- An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
- The methanol is removed under reduced pressure.
- The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
- The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
- The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or any associated signaling pathways for **5-(methoxymethyl)thiophene-2-carboxylic acid** itself. However, the thiophene-2-carboxylic acid scaffold is a well-known pharmacophore

present in various biologically active molecules. For instance, derivatives of thiophene-2-carboxamide have shown potential as antibacterial and antioxidant agents.^[3] The core structure of thiophene-2-carboxylic acid is also found in drugs like Suprofen, an anti-inflammatory agent.^[4]

Future research may explore the potential of **5-(methoxymethyl)thiophene-2-carboxylic acid** as a building block in the synthesis of novel therapeutic agents. The methoxymethyl group could influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Conclusion

While the formal "discovery" of **5-(methoxymethyl)thiophene-2-carboxylic acid** remains to be elucidated from primary literature, its synthesis is achievable through established organic chemistry methodologies. This technical guide provides a framework for its preparation and a compilation of its known properties. The absence of data on its biological activity presents an opportunity for future research to investigate the potential of this compound in drug discovery and materials science, leveraging the known importance of the thiophene-2-carboxylic acid moiety. Further studies are warranted to isolate and characterize this compound, providing definitive quantitative and spectroscopic data.

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